

LC-MS/MS protocol for detecting (Cyclohexanecarbonyl)-L-leucine in plasma

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Compound of Interest

Compound Name: (Cyclohexanecarbonyl)-L-leucine

Cat. No.: B2872877

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An LC-MS/MS Protocol for the Detection of (Cyclohexanecarbonyl)-L-leucine in Plasma

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the quantitative analysis of (Cyclohexanecarbonyl)-L-leucine in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.

(Cyclohexanecarbonyl)-L-leucine is a derivative of the essential amino acid L-leucine.[1][2] Amino acid derivatives are of significant interest in various fields, including their potential as therapeutic agents and their role in physiological processes.[1] Leucine itself is known to play a critical role in protein synthesis and metabolic regulation through signaling pathways such as the mTOR pathway.[2][3] Accurate quantification of (Cyclohexanecarbonyl)-L-leucine in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[4] This protocol outlines the necessary steps for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Quantitative Data Summary

The following tables summarize the typical validation parameters for an LC-MS/MS method for the analysis of **(Cyclohexanecarbonyl)-L-leucine** in plasma. These values are representative and should be established for each specific assay.

Table 1: Calibration Curve Parameters

Parameter	Value
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r ²)	> 0.995
Weighting	1/x ²

Table 2: Accuracy and Precision

Quality Control (QC) Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Lower Limit of Quantitation (LLOQ)	1	< 20	< 20	80 - 120
Low QC	3	< 15	< 15	85 - 115
Medium QC	100	< 15	< 15	85 - 115
High QC	800	< 15	< 15	85 - 115

Table 3: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low QC	3	> 85	85 - 115
High QC	800	> 85	85 - 115

Experimental Protocols

Materials and Reagents

- **(Cyclohexanecarbonyl)-L-leucine** analytical standard
- Stable isotope-labeled internal standard (SIL-IS), e.g., **(Cyclohexanecarbonyl)-L-leucine-d11**
- LC-MS grade acetonitrile, methanol, and water[5]
- Formic acid ($\geq 98\%$)
- Human plasma (K2EDTA)
- 96-well protein precipitation plates or microcentrifuge tubes

Standard and Quality Control Sample Preparation

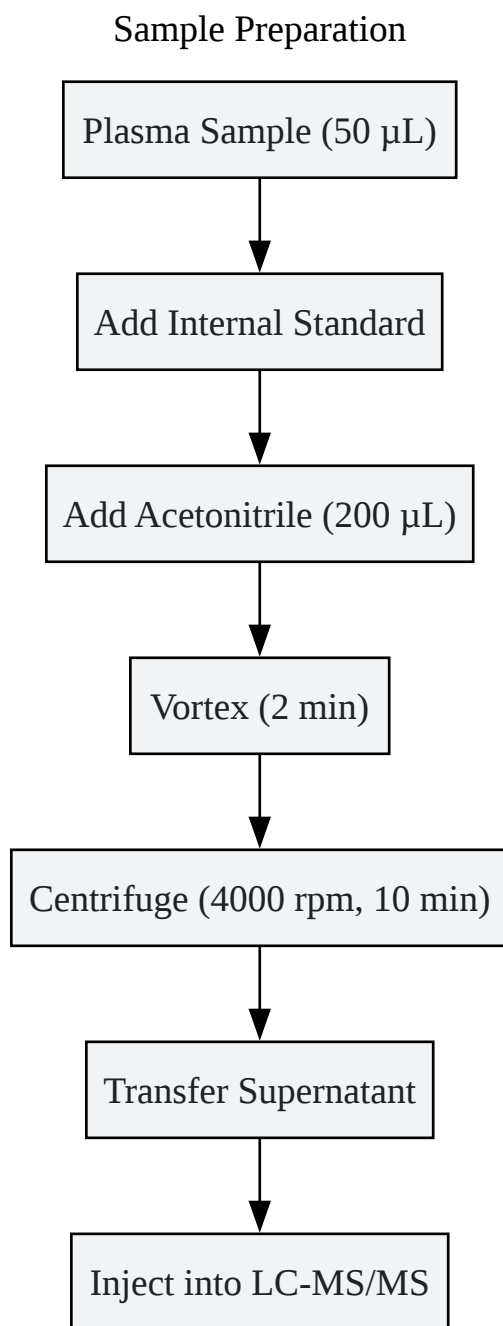
- Primary Stock Solutions: Prepare 1 mg/mL stock solutions of **(Cyclohexanecarbonyl)-L-leucine** and the SIL-IS in methanol.
- Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.
- Spiking: Spike the working standard solutions into blank human plasma to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., 1, 3, 100, 800 ng/mL).

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for removing proteins from plasma samples.[6][7]

- Aliquot: Pipette 50 μ L of plasma sample, calibration standard, or QC sample into a 96-well plate or microcentrifuge tube.

- Add Internal Standard: Add 10 μL of the SIL-IS working solution (e.g., 100 ng/mL) to all wells except for the blank matrix samples.
- Precipitate: Add 200 μL of cold acetonitrile (containing 0.1% formic acid) to each well.
- Mix: Vortex the plate or tubes for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge: Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
- Inject: Inject a portion of the supernatant (e.g., 5 μL) into the LC-MS/MS system.



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Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

- Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m) is suitable for retaining and separating the analyte from matrix components.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
 - 0.0 - 0.5 min: 5% B
 - 0.5 - 2.5 min: 5% to 95% B
 - 2.5 - 3.0 min: 95% B
 - 3.0 - 3.1 min: 95% to 5% B
 - 3.1 - 4.0 min: 5% B
- Column Temperature: 40°C
- Injection Volume: 5 μ L

Mass Spectrometry (MS) Conditions:

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - **(Cyclohexanecarbonyl)-L-leucine**: To be determined by infusing a standard solution. A hypothetical transition would be based on the precursor ion $[M+H]^+$ and a characteristic product ion. For a molecular weight of 241.34 g/mol, the precursor would be m/z 242.2. A plausible fragment could result from the loss of the cyclohexanecarbonyl group or cleavage within the leucine moiety.

- SIL-IS: The MRM transition will be shifted by the mass of the stable isotopes.
- Source Parameters:
 - IonSpray Voltage: 5500 V
 - Temperature: 500°C
 - Curtain Gas: 30 psi
 - Ion Source Gas 1: 50 psi
 - Ion Source Gas 2: 50 psi
- Compound Parameters:
 - Declustering Potential (DP): To be optimized
 - Collision Energy (CE): To be optimized
 - Entrance Potential (EP): To be optimized
 - Collision Cell Exit Potential (CXP): To be optimized

Method Validation

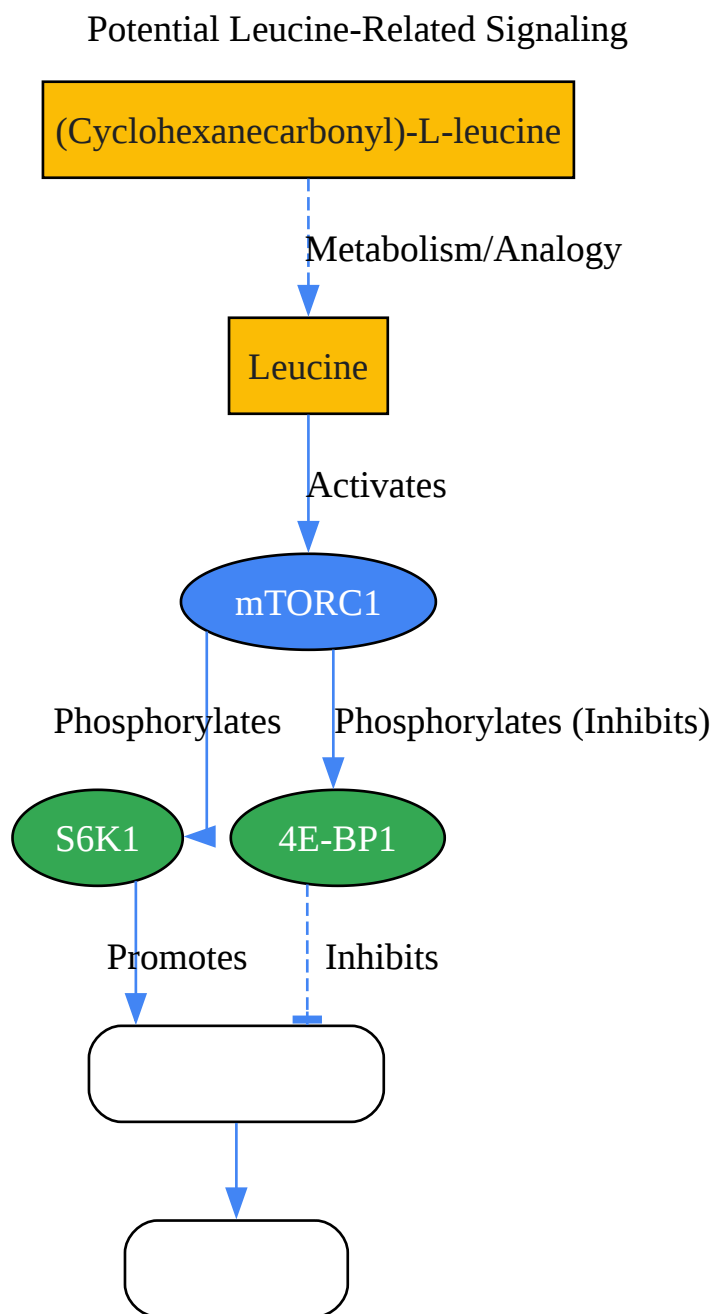
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[8] Key validation parameters include:

- Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention time of the analyte and IS.
- Linearity and Range: Assess the linearity of the calibration curve over the defined concentration range.
- Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples at a minimum of four concentration levels.[9]

- Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[\[10\]](#)
- Recovery: Evaluate the efficiency of the extraction procedure.
- Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.
- Stability: Evaluate the stability of the analyte in plasma under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Signaling Pathway Context

(Cyclohexanecarbonyl)-L-leucine, as a leucine derivative, may interact with or modulate pathways regulated by leucine. Leucine is a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.



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Caption: Potential interaction of a leucine derivative with the mTOR signaling pathway.

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